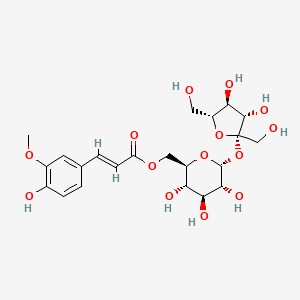
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes an ethyl ester group, a 3-methylphenyl group, and a dioxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation. The reaction mechanism involves the formation of a β-keto ester intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, bromo, or sulfonic acid groups.
科学研究应用
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate, used in various organic reactions.
3-Methylbenzaldehyde: Another precursor, commonly used in the synthesis of aromatic compounds.
Ethyl 4-phenyl-2,4-dioxobutanoate: A similar compound with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
This compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the 3-methylphenyl group plays a crucial role in the compound’s activity and interactions.
属性
IUPAC Name |
ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYACLXVMLGXLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)-4-methylphenyl]-4-methylbenzamide](/img/structure/B1179789.png)
![3-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179793.png)
![N-[3-(acetylamino)-4-methylphenyl]-3-methylbenzamide](/img/structure/B1179795.png)
![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)
![4-{[3-(Acetylamino)-4-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B1179798.png)
